molecular formula C21H28N4O2S B2561206 5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1007922-37-3

5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2561206
CAS No.: 1007922-37-3
M. Wt: 400.54
InChI Key: LROPGLBQDUOMDS-UHFFFAOYSA-N
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Description

The compound 5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,5-dimethylpiperidine moiety, a 4-methoxyphenyl group, and an ethyl chain.

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(4-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-5-17-22-21-25(23-17)20(26)19(28-21)18(15-6-8-16(27-4)9-7-15)24-11-13(2)10-14(3)12-24/h6-9,13-14,18,26H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROPGLBQDUOMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CC(CC(C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The molecular and cellular effects of a compound’s action can include changes in gene expression, protein function, cell signaling, and other cellular processes. These effects can lead to observable changes in physiological or disease states .

Environmental factors, such as pH, temperature, and the presence of other substances, can influence a compound’s action, efficacy, and stability. These factors can affect the compound’s physical and chemical properties, its interaction with targets, and its pharmacokinetics .

Biological Activity

The compound 5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel organic molecule with significant potential in pharmacology due to its structural characteristics and biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C21_{21}H28_{28}N4_{4}O2_{2}S
  • Molecular Weight : 400.5 g/mol
  • CAS Number : 1007922-37-3

Biological Activity Overview

The biological activity of this compound is primarily attributed to its thiazole and triazole rings, which are known to exhibit various pharmacological effects.

1. Antiviral Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles demonstrate antiviral properties. For instance, studies on related compounds have shown efficacy against the Hepatitis C virus (HCV), where structural modifications influenced both potency and cytotoxicity. The introduction of piperidine moieties has been linked to enhanced antiviral activity against HCV replicon systems .

2. Anti-inflammatory Properties

Thiazole derivatives are recognized for their anti-inflammatory effects. In vivo studies have indicated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In a comparative study, several thiazolo derivatives showed up to 67% protection in inflammatory models compared to indomethacin's 47% .

3. Anticancer Activity

The compound's structure suggests potential anticancer activity due to the presence of the triazole ring. Compounds with similar structural frameworks have been documented to inhibit cancer cell proliferation in various models. For example, thiazolo[3,2-b][1,2,4]triazoles have been shown to exert cytotoxic effects on different cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Research Findings and Case Studies

StudyFindingsMethodology
Identified potent HCV inhibitors among thiazole derivativesHCV replicon assays
Demonstrated significant anti-inflammatory effectsIn vivo mouse models
Showed cytotoxicity against various cancer cell linesCell viability assays

Case Study: Antiviral Screening

In a study focusing on the antiviral properties of thiazolo derivatives, the compound was screened against HCV using luciferase reporter assays. The results indicated that modifications in the piperidine ring significantly affected antiviral potency while maintaining low cytotoxicity levels.

Case Study: Anti-inflammatory Evaluation

A series of thiazolo compounds were evaluated for their anti-inflammatory potential using COX inhibition assays. The results showed that the tested compounds exhibited varying degrees of COX inhibition (0–93%), with some derivatives outperforming traditional NSAIDs like indomethacin in protective efficacy against induced inflammation in murine models .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds requires crystallographic or computational data to evaluate molecular conformations, intermolecular interactions, and electronic properties. However, the provided evidence exclusively focuses on crystallographic software tools, such as ORTEP-3 and WinGX, which are used for visualizing and refining crystal structures .

Key Limitations in Available Evidence:

Lack of Direct Structural Data : Neither source describes the crystallographic parameters (e.g., bond lengths, angles, or packing motifs) of 5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol or its analogs.

Software-Centric Focus : The tools discussed (ORTEP-3 and WinGX) are methodological aids rather than sources of compound-specific information .

Critical Analysis of Evidence Relevance

The provided materials emphasize crystallographic software capabilities rather than chemical or biological data. For example:

  • ORTEP-3 facilitates the creation of thermal ellipsoid plots to visualize atomic displacement parameters in crystal structures .

Without access to primary research articles or chemical databases detailing the target compound’s synthesis, characterization, or bioactivity, a meaningful comparison with similar molecules (e.g., thiazolo-triazole derivatives or piperidine-containing analogs) cannot be constructed.

Q & A

Q. Table 1. Reaction Optimization Data for Triazolo-Thiadiazole Synthesis

ConditionYield (%)Purity (HPLC, %)Reference
MgCl₂, MeOH, reflux7595.5
K₂CO₃, DMF, 80°C6893.2
NaH, toluene, RT5289.7

Q. Table 2. pKa Values of Analogous Triazole Derivatives

SolventpKa RangeMethodReference
Isopropyl alcohol8.2–9.1Potentiometric (TBAH)
DMF7.8–8.6Potentiometric (TBAH)

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